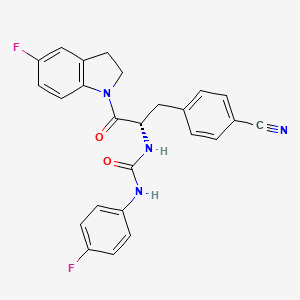
Dspe-peg46-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dspe-peg46-NH2: is a polyethylene glycol (PEG)-based PROTAC linker. It is a compound that combines the properties of polyethylene glycol and phospholipids, making it useful in various scientific and industrial applications. The molecular formula of this compound is C₁₃₄H₂₆₇N₂O₅₅P, and it has a molecular weight of 2817.51 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dspe-peg46-NH2 is synthesized through a series of chemical reactions that involve the conjugation of polyethylene glycol with phospholipids. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using reagents such as N-hydroxysuccinimide (NHS) to form an NHS ester.
Conjugation with Phospholipids: The activated polyethylene glycol is then reacted with phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE), under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under recommended conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions: Dspe-peg46-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amino group (-NH2) in this compound can participate in substitution reactions with other functional groups.
Conjugation Reactions: The compound can be conjugated with other molecules, such as proteins or drugs, through its amino group.
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), carbodiimides, and other coupling agents.
Conditions: Reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products Formed: The major products formed from these reactions include conjugates of this compound with various biomolecules, which can be used for targeted drug delivery and other applications.
Aplicaciones Científicas De Investigación
Dspe-peg46-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Biology: Employed in the modification of liposomes and micelles for drug delivery and gene transfection.
Medicine: Utilized in the development of targeted therapies for cancer and other diseases.
Industry: Applied in the production of PEGylated lipids for various industrial applications.
Mecanismo De Acción
Dspe-peg46-NH2 exerts its effects through its role as a PROTAC linker. PROTACs are molecules that induce the degradation of target proteins by recruiting them to the ubiquitin-proteasome system. The mechanism involves the following steps:
Binding to Target Protein: One end of the PROTAC molecule binds to the target protein.
Recruitment of E3 Ligase: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase.
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome.
Comparación Con Compuestos Similares
Dspe-peg-NH2: Another PEGylated phospholipid with similar properties but different PEG chain length.
Dspe-peg2000-NH2: A variant with a shorter PEG chain, used for similar applications.
Uniqueness of Dspe-peg46-NH2: this compound is unique due to its specific PEG chain length (46 units), which provides optimal properties for certain applications, such as enhanced solubility and stability in aqueous solutions .
Propiedades
Fórmula molecular |
C134H267N2O55P |
|---|---|
Peso molecular |
2817.5 g/mol |
Nombre IUPAC |
[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C134H267N2O55P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-132(137)188-129-131(191-133(138)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)130-190-192(140,141)189-38-36-136-134(139)187-128-127-186-126-125-185-124-123-184-122-121-183-120-119-182-118-117-181-116-115-180-114-113-179-112-111-178-110-109-177-108-107-176-106-105-175-104-103-174-102-101-173-100-99-172-98-97-171-96-95-170-94-93-169-92-91-168-90-89-167-88-87-166-86-85-165-84-83-164-82-81-163-80-79-162-78-77-161-76-75-160-74-73-159-72-71-158-70-69-157-68-67-156-66-65-155-64-63-154-62-61-153-60-59-152-58-57-151-56-55-150-54-53-149-52-51-148-50-49-147-48-47-146-46-45-145-44-43-144-42-41-143-40-39-142-37-35-135/h131H,3-130,135H2,1-2H3,(H,136,139)(H,140,141)/t131-/m0/s1 |
Clave InChI |
LYIPOQIVRPDNDL-ZCQATMJUSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-{[2-(3,5-Dichlorophenyl)-6-{[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]oxy}pyridin-4-yl]methyl}piperidin-4-yl)acetic acid](/img/structure/B12420066.png)

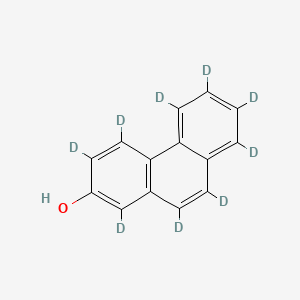

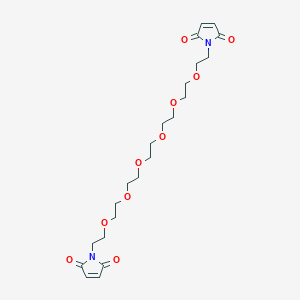
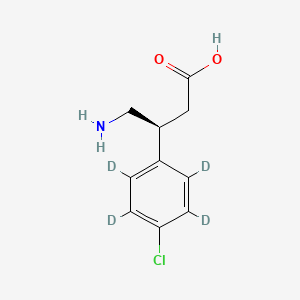
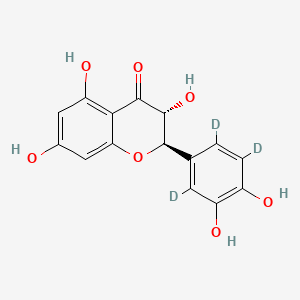
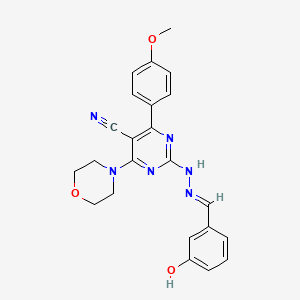

![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
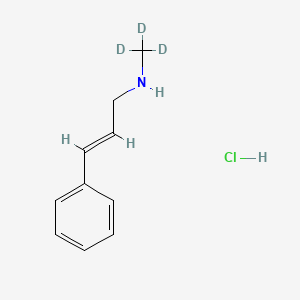
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

